N'-(2,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide
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Description
N'-(2,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C26H34N4O3 and its molecular weight is 450.583. The purity is usually 95%.
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Biological Activity
N'-(2,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and toxicity profiles.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C₁₈H₂₃N₃O
- Molecular Weight : 303.39 g/mol
This compound contains a dimethylphenyl group, a tetrahydroquinoline moiety, and a morpholine ring, suggesting diverse interactions with biological targets.
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in metabolic pathways. Its structure suggests potential interactions with neurotransmitter systems and neuroprotective effects.
Pharmacological Effects
Research has shown that this compound exhibits several pharmacological properties:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties in vitro, which may contribute to its neuroprotective effects.
- Antimicrobial Activity : Some studies suggest that it possesses antimicrobial properties against various bacterial strains, indicating potential therapeutic applications in infectious diseases.
- Neuroprotective Effects : In models of neurodegenerative diseases, the compound has shown promise in reducing neuronal cell death and improving cognitive function.
Case Studies
- Neuroprotection in Animal Models : A study involving rodent models of Alzheimer's disease indicated that administration of the compound improved memory retention and reduced amyloid plaque formation.
- In Vitro Studies on Antimicrobial Activity : In vitro assays revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
- Toxicity Assessment : Toxicity studies conducted on human cell lines revealed that while the compound exhibits some cytotoxicity at higher concentrations, it remains relatively safe at therapeutic doses.
Data Tables
Property | Value |
---|---|
Chemical Formula | C₁₈H₂₃N₃O |
Molecular Weight | 303.39 g/mol |
Antioxidant Activity | Significant |
Antimicrobial Activity | Effective against S. aureus |
Neuroprotective Effects | Improved cognitive function |
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3/c1-18-6-8-22(19(2)15-18)28-26(32)25(31)27-17-24(30-11-13-33-14-12-30)21-7-9-23-20(16-21)5-4-10-29(23)3/h6-9,15-16,24H,4-5,10-14,17H2,1-3H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGFWYMBVFDWMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.